5-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom attached to the triazole ring. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines. This process typically uses oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The choice of oxidizer and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles such as chlorine, bromine, or mercuric acetate to form dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines.
Ring Opening Reactions: The triazole ring can be opened through hydride reduction, leading to the formation of triazolylbutadiene.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.
Major Products
The major products formed from these reactions include substituted triazolopyridines, nitrotriazolopyridines, and triazolylbutadienes, each with unique chemical and biological properties.
Scientific Research Applications
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent
Biological Research: The compound is used as a molecular probe to study enzyme interactions and receptor binding.
Industrial Applications: This compound is used in the synthesis of advanced materials, including polymers and fluorescent probes.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetolactate synthase (AHAS), leading to herbicidal activity . In medicinal applications, it may inhibit protein kinases or other enzymes involved in disease pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine include:
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This compound’s specific substitution pattern and electronic properties distinguish it from other triazolopyridines and contribute to its diverse applications in scientific research and industry.
Biological Activity
5-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine ring, with a chlorine atom attached to the triazole moiety. This unique structural arrangement enhances its reactivity and biological activity, making it a subject of various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as acetolactate synthase (AHAS), contributing to its herbicidal properties. Additionally, it exhibits potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cancer metabolism.
Anticancer Properties
Research indicates that derivatives of this compound have demonstrated anticancer activity by modulating metabolic pathways involved in tumor growth. For instance, certain analogs have shown selective inhibition of NAMPT, leading to reduced proliferation of cancer cells .
Antimicrobial Effects
The compound also exhibits antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against Chlamydia species and other bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Neurotransmitter Modulation
As a modulator of neurotransmitter systems, this compound has been explored for its effects on GABA_A receptors. Its derivatives have shown promise in enhancing GABAergic signaling, which may have implications for treating neurological disorders such as anxiety and epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by substitutions on the triazole and pyridine rings. A detailed SAR study revealed that modifications at specific positions enhance potency and selectivity against various targets. For example:
Compound | Substituent | Activity (IC50) | Remarks |
---|---|---|---|
22 | 5-Cl | 7.4 nM | High potency against hM5 receptor |
28 | 7-Cl | 8.3 nM | Bioisostere of methyl group |
27 | Desmethyl | 176 nM | Significantly less potent |
This table illustrates how different substituents affect the compound's interaction with biological targets and overall efficacy .
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives targeting NAMPT exhibited significant cytotoxic effects on cancer cell lines. The findings suggested that structural modifications could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial effects of triazolopyridine derivatives against Chlamydia. Results indicated that certain analogs displayed selective inhibition with minimal cytotoxicity towards host cells .
Properties
IUPAC Name |
5-chlorotriazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYNORRNWRANR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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